
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, commonly known as TCDD, is a potent environmental toxin that is classified as a dioxin. TCDD is highly toxic and has been linked to a number of adverse health effects in humans and animals.
Wirkmechanismus
The mechanism of action of TCDD is complex and not fully understood. TCDD is believed to act by binding to the aryl hydrocarbon receptor (AhR) in cells, which triggers a cascade of biochemical events that ultimately lead to changes in gene expression. These changes in gene expression can have a wide range of effects on cellular function, including alterations in cellular metabolism, cell growth, and differentiation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of TCDD are numerous and can be quite severe. TCDD has been shown to have toxic effects on the liver, immune system, reproductive system, and cardiovascular system. TCDD has also been linked to a number of adverse effects on fetal development, including birth defects and developmental delays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TCDD in lab experiments is its potency. TCDD is a highly toxic compound that can produce significant effects at very low concentrations. This makes it an ideal compound for studying the effects of environmental toxins on biological systems. However, the use of TCDD in lab experiments is limited by its toxicity and the potential for adverse effects on researchers working with the compound.
Zukünftige Richtungen
There are a number of future directions for research on TCDD. One area of research is the development of new methods for synthesizing TCDD that are more efficient and environmentally friendly. Another area of research is the development of new treatments for TCDD toxicity, including drugs that can bind to TCDD and prevent its toxic effects. Finally, there is a need for more research on the long-term effects of TCDD exposure on human health, particularly in populations that are exposed to high levels of the compound due to environmental contamination.
Synthesemethoden
TCDD is typically synthesized through a process known as the chlorination of 2,4-dichlorophenol. This process involves the reaction of 2,4-dichlorophenol with a mixture of chlorine and hydrochloric acid under controlled conditions. The resulting product is then purified through a series of chemical reactions to yield TCDD.
Wissenschaftliche Forschungsanwendungen
TCDD is widely used in scientific research as a model compound for studying the effects of dioxins on biological systems. TCDD has been shown to have a number of adverse effects on the immune system, reproductive system, and endocrine system. TCDD is also used in studies of cancer, as it has been shown to be a potent carcinogen in animal models.
Eigenschaften
CAS-Nummer |
19244-35-0 |
|---|---|
Produktname |
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid |
Molekularformel |
C10H3Cl4NO4 |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C10H3Cl4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) |
InChI-Schlüssel |
FHIZSYJTTDFYKS-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Kanonische SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



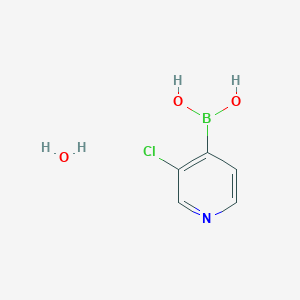

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
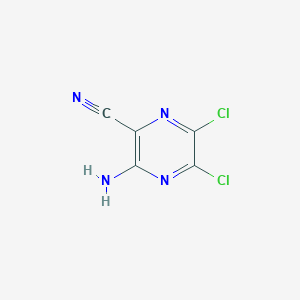
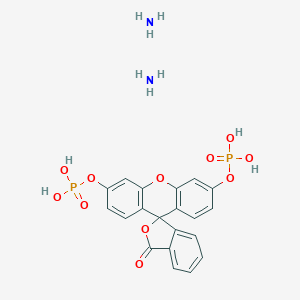
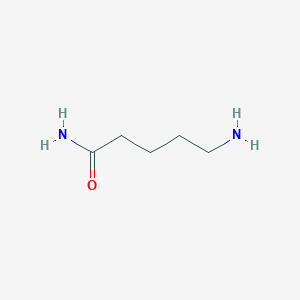
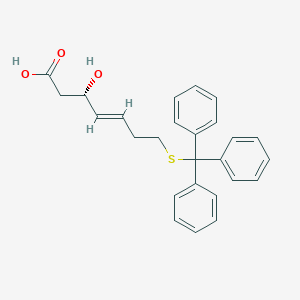
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)




